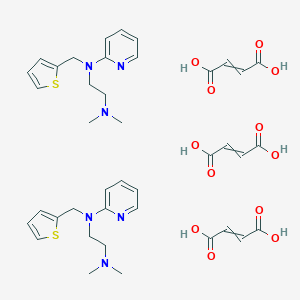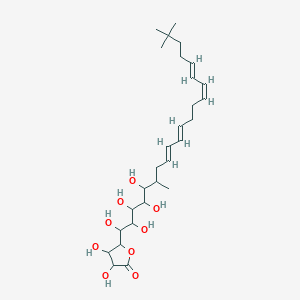
Butyrolactol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrolactol A is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a lactone that is extracted from the fermentation broth of Streptomyces sp. The compound has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Butyrolactol A, derived from Streptomyces, exhibits notable antifungal properties. This polyketide contains a unique tert-butyl starter unit and a polyol system, making it distinct from most natural products in terms of structure and function. It is primarily derived from valine and methionine through specific biosynthetic pathways (Harunari, Komaki, & Igarashi, 2017).
Role in Chromatography
Butyrolactol A is used in chromatography for studying epimerization kinetics. The study of trityloxymethyl butyrolactol, for example, involves analyzing its epimerization rate constants and Gibbs activation energies, which are crucial in understanding the compound's behavior in various chromatographic conditions (Li, Thompson, Sowa, Clausen, & Dowling, 2004).
Bioprocessing and Microbial Fermentation
Butyrolactol A plays a role in microbial fermentation processes, particularly in the production of butyric acid. Advanced strategies in bioprocess techniques and metabolic engineering methods are being developed to enhance butyric acid production, emphasizing the significance of butyrolactol A in this field (Luo, Yang, Zhao, Wang, Liu, Huang, & Zeng, 2018).
Asymmetric Synthesis
In the field of chemical synthesis, butyrolactol A is a key component in the catalytic asymmetric synthesis of butenolides and butyrolactones. These compounds have a range of biological activities, making them significant for developing physiological and therapeutic agents (Mao, Fañanás‐Mastral, & Feringa, 2017).
Extraction of Phenolic Compounds
Butyrolactol A is utilized in the extraction of phenolic compounds from various plants. For instance, its application in combination with microwave assisted extraction techniques has been effective in extracting phenolics from Pyrola, highlighting its utility in natural product extraction (Yao, Zhang, Duan, Cui, Xu, Luo, Li, Zu, & Fu, 2015).
Improving Insulin Sensitivity
Butyrolactol A has been studied for its potential to improve insulin sensitivity and increase energy expenditure in mice, indicating a possible role in metabolic health research (Gao, Yin, Zhang, Ward, Martin, Lefevre, Cefalu, & Ye, 2009).
Eigenschaften
CAS-Nummer |
145144-32-7 |
|---|---|
Produktname |
Butyrolactol A |
Molekularformel |
C28H46O9 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20,20-trimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one |
InChI |
InChI=1S/C28H46O9/c1-18(16-14-12-10-8-6-5-7-9-11-13-15-17-28(2,3)4)19(29)20(30)21(31)22(32)23(33)26-24(34)25(35)27(36)37-26/h7-14,18-26,29-35H,5-6,15-17H2,1-4H3/b9-7-,10-8+,13-11+,14-12+ |
InChI-Schlüssel |
YHNIVBVCOOBXOO-FEECMKHQSA-N |
Isomerische SMILES |
CC(C/C=C/C=C/CC/C=C\C=C\CCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
SMILES |
CC(CC=CC=CCCC=CC=CCCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Kanonische SMILES |
CC(CC=CC=CCCC=CC=CCCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Synonyme |
utyrolactol A butyrolactol-A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



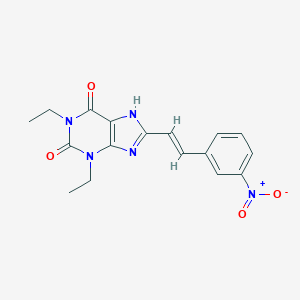
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)

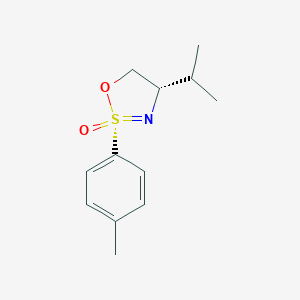

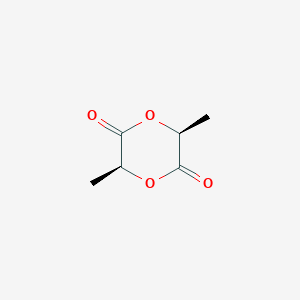
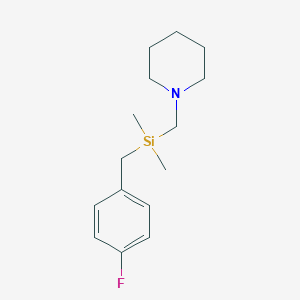
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
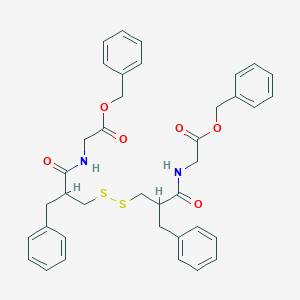
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)


